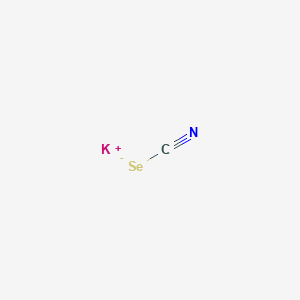

Selenocyanic acid, potassium salt

Overview

Description

Potassium selenocyanate, also known as Selenocyanic acid potassium, is a laboratory chemical . It is used to prepare triphenylphosphine selenide by reacting with triphenylphosphine . It also finds application in solid-state NMR of heavy-metal nuclei which results in the preparation of several mercury thiocyanate and selenocyanate compounds .

Synthesis Analysis

Potassium selenocyanate is a crystalline solid and a reagent for the conversion of alkyl halides to nitriles, and the production of pharmaceutical intermediates . It also finds application in the field of energy storage devices .Molecular Structure Analysis

The linear formula of Potassium selenocyanate is KSeCN . It has a molecular weight of 144.08 .Chemical Reactions Analysis

Potassium selenocyanate can be used as a redox-active electrolyte to enhance the performance of carbon-based supercapacitors . It is also a starting material for the one-pot stereoselective synthesis of alkyl styryl selenides .Physical and Chemical Properties Analysis

Potassium selenocyanate is a solid with a molecular weight of 144.08 . It has a melting point of 100°C .Scientific Research Applications

Energy Storage Systems

A novel energy storage system, the rechargeable potassium-selenium (K-Se) battery, has been introduced, utilizing selenium/carbonized-polyacrylonitrile (PAN) composite as the cathode and metallic potassium as the anode. This system highlights the effective confinement of selenium, aiding in volume change buffering and inhibiting the formation of polyselenides, which significantly boosts electrochemical performance. The introduction of potassium ions is crucial for the cleavage of C-Se bonds and the rearrangement of selenium atoms, culminating in the formation of K2Se. This breakthrough offers a deeper understanding of potassium-selenium batteries, potentially guiding the optimization of selenium and sulfur electrodes for various battery systems (Liu et al., 2017; Xu et al., 2020; Kim & Kang, 2020).

Agricultural Enhancements

The role of selenium in promoting plant growth and enhancing stress resilience is gaining attention. Studies have shown that selenium application can mitigate salt stress in maize by improving photosynthetic capacity, enhancing antioxidant enzyme activities, and regulating ion homeostasis. This sheds light on selenium's potential in improving crop yield and stress tolerance, highlighting its significance in agricultural practices (Jiang et al., 2017).

Environmental Remediation

Selenium oxyanions' selective uptake by novel anion exchangers has been reported, offering a promising approach for selenium decontamination from water. This method exhibits high selectivity and efficiency, suggesting potential applications in water treatment and environmental cleanup efforts (Kozai et al., 2002).

Chemical Synthesis and Applications

The alloylic selenosulfide rearrangement introduces a chemical ligation method to cysteine and other thiols, leveraging the properties of selenium for biochemical applications. This method showcases the versatility of selenium in facilitating new synthesis pathways and its utility in chemical biology (Crich et al., 2006).

Advanced Materials and Electrochemistry

The superconformal electrodeposition of silver from a KAg(CN)2-KCN-KSeCN electrolyte demonstrates the impact of potassium selenocyanate in achieving specular films and superconformal growth in submicrometer vias. This highlights the role of selenium compounds in advancing materials science and electrochemical applications (Baker et al., 2003).

Safety and Hazards

Potassium selenocyanate is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Potassium selenocyanate, also known as Selenocyanic acid, potassium salt, is a versatile compound that interacts with a variety of cellular and metabolic targets . It serves as a source of Se 0, for example, in its reaction with triphenylphosphine to give triphenylphosphine selenide .

Mode of Action

The interaction of Potassium selenocyanate with its targets involves the formation of new C–Se bonds . This process is facilitated by the oxidative C–H selenocyanation of (hetero)aromatic compounds using Potassium selenocyanate as a selenocyanating agent .

Biochemical Pathways

Potassium selenocyanate affects various biochemical pathways. It is an effective means of preparing a variety of aromatic and heteroaromatic selenocyanates, which are extremely versatile synthetic precursors of selenium-containing compounds, such as selenols, seleninic acids, selenides, diselenides, and trifluoromethyl selenides .

Pharmacokinetics

Potassium selenocyanate is a hygroscopic white solid that is soluble in water . This property influences its absorption, distribution, metabolism, and excretion (ADME) properties, and impacts its bioavailability. It decomposes in air to red selenium and potassium cyanide , which may affect its stability and efficacy.

Result of Action

The molecular and cellular effects of Potassium selenocyanate’s action are diverse. It has been deeply studied for its chemopreventive and anticancer activity . These compounds generally show antiproliferative or cytotoxic activity, although certain ones are potent antioxidant agents .

Action Environment

The action, efficacy, and stability of Potassium selenocyanate are influenced by environmental factors. It is air-sensitive and decomposes in air to red selenium and potassium cyanide . Therefore, its storage and handling conditions can significantly impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Selenocyanic acid, potassium salt plays a significant role in biochemical reactions due to its redox-active properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a selenylating agent to prepare stereoselective selenoglycosides and selenium-linked disaccharides . These interactions often involve the formation of covalent bonds between the selenium atom in the compound and the target biomolecule, leading to changes in the biochemical properties and activities of the latter.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox-active nature allows it to participate in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing the expression of genes involved in stress responses . Additionally, its interactions with cellular proteins can lead to alterations in metabolic pathways and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, including potential toxic effects at high concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and modulating metabolic pathways . At high doses, it can exhibit toxic effects, including damage to organs and tissues. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, leading to toxicity and potential organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy production. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids and other secondary metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, potassium transporters play a crucial role in the uptake and distribution of the compound, ensuring its proper localization within the cell . This distribution is essential for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is critical for the compound’s activity and function, as it allows it to interact with specific biomolecules and participate in localized biochemical reactions .

Properties

IUPAC Name |

potassium;selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKHFSRAXRJBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[Se-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5749-48-4 (Parent) | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0063020 | |

| Record name | Potassium selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3425-46-5 | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocyanic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium selenocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

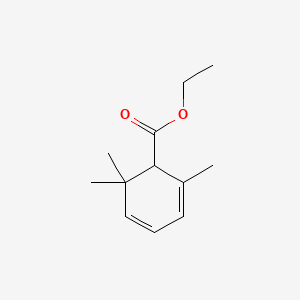

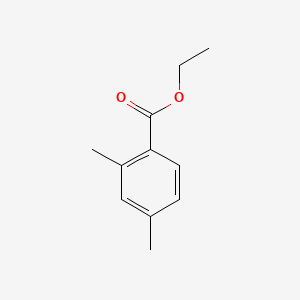

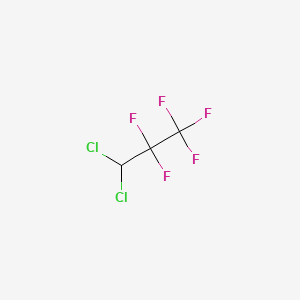

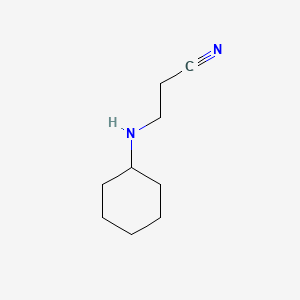

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)

![Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1582415.png)